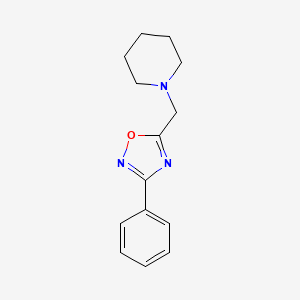
2-(Piperidin-1-ylmethyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-ylmethyl)-1,3-benzoxazole, also known as PBOX, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. PBOX has been shown to exhibit anticancer and antitumor properties, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. This compound also exhibits anti-angiogenic properties, which may contribute to its ability to inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a potentially safe option for use in cancer treatment. It has been shown to have minimal effects on normal cells, while exhibiting potent cytotoxic activity against cancer cells. This compound has also been shown to have a low potential for drug resistance, making it a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole is its potent cytotoxic activity against cancer cells. It has also been shown to have a low toxicity profile and a low potential for drug resistance. However, this compound has some limitations in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also requires further optimization to improve its pharmacokinetic properties, such as its solubility and bioavailability.
Orientations Futures
There are several future directions for further research on 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another area of focus is the investigation of its mechanism of action, which may lead to the development of new cancer treatments. Additionally, further studies are needed to evaluate the potential of this compound in combination with other anticancer agents, as well as its potential use in the treatment of other diseases. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of 2-(Piperidin-1-ylmethyl)-1,3-benzoxazole involves the reaction of 2-aminobenzoxazole with piperidine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to give the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-(Piperidin-1-ylmethyl)-1,3-benzoxazole has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit tumor growth in animal models, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDCHIEICPTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)

![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)


![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
